molecular formula C19H17ClN2O4 B442927 N-(5-chloropyridin-2-yl)-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide

N-(5-chloropyridin-2-yl)-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide

Katalognummer: B442927
Molekulargewicht: 372.8g/mol
InChI-Schlüssel: VXPNLKWYIGPBGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-chloropyridin-2-yl)-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: Starting with a chlorinated pyridine derivative.

    Etherification: Introducing the ethoxyphenoxy group through a nucleophilic substitution reaction.

    Furamide formation: Coupling the intermediate with a furan derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlling these parameters to favor the desired product.

    Purification: Employing techniques such as crystallization or chromatography to isolate the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-chloropyridin-2-yl)-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions could be used to modify the compound’s electronic properties.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine N-oxide derivative, while substitution could introduce various functional groups onto the pyridine ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its use as a drug candidate for treating specific diseases.

    Industry: Utilizing its unique properties in materials science and engineering applications.

Wirkmechanismus

The mechanism by which N-(5-chloropyridin-2-yl)-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(5-chloro-2-pyridinyl)-5-[(4-methoxyphenoxy)methyl]-2-furamide: Differing by the presence of a methoxy group instead of an ethoxy group.

    N-(5-chloro-2-pyridinyl)-5-[(4-ethoxyphenoxy)methyl]-2-thiopheneamide: Featuring a thiophene ring instead of a furan ring.

Uniqueness

N-(5-chloropyridin-2-yl)-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide’s uniqueness lies in its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties. These properties might make it particularly suitable for certain applications, such as selective binding to biological targets or specific reactivity in chemical synthesis.

Eigenschaften

Molekularformel

C19H17ClN2O4

Molekulargewicht

372.8g/mol

IUPAC-Name

N-(5-chloropyridin-2-yl)-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C19H17ClN2O4/c1-2-24-14-4-6-15(7-5-14)25-12-16-8-9-17(26-16)19(23)22-18-10-3-13(20)11-21-18/h3-11H,2,12H2,1H3,(H,21,22,23)

InChI-Schlüssel

VXPNLKWYIGPBGT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl

Kanonische SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.